molecular formula C12H14O B161025 3-Methyl-1-phenylpent-1-yn-3-ol CAS No. 1966-65-0

3-Methyl-1-phenylpent-1-yn-3-ol

Cat. No.: B161025
CAS No.: 1966-65-0
M. Wt: 174.24 g/mol
InChI Key: MTBIBEIZKLZPIM-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpent-1-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . It is a tertiary propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and an alkyne group.

Mechanism of Action

Target of Action

3-Methyl-1-phenylpent-1-yn-3-ol, also known as 1-Phenyl-3-methyl-1-pentyn-3-ol, is a complex organic compound. The primary target of this compound is the hepatic P4503A enzyme in mice . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

The compound interacts with its target, the hepatic P4503A enzyme, and induces its activity . This induction leads to changes in the metabolic processes within the liver cells, affecting the breakdown and elimination of various substances.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its induction of the hepatic P4503A enzyme. This could potentially lead to increased metabolism and elimination of certain drugs and toxins, thereby influencing their therapeutic efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-phenylpent-1-yn-3-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butoxide (tert-BuOK) as a base under solvent-free conditions . This green synthesis approach is applicable to various aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols.

Industrial Production Methods

Industrial production methods for this compound typically involve similar alkynylation reactions, but on a larger scale. The use of solvent-free conditions and efficient bases like tert-butoxide helps in minimizing waste and improving the overall yield and cost-efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

3-Methyl-1-phenylpent-1-yn-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: A propargylic alcohol with similar reactivity but different substituents.

    2-Phenyl-3-butyn-2-ol: Another propargylic alcohol with a phenyl group and an alkyne group.

    3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar functional groups.

Uniqueness

3-Methyl-1-phenylpent-1-yn-3-ol is unique due to its specific combination of a phenyl group, an alkyne group, and a tertiary hydroxyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

3-methyl-1-phenylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBIBEIZKLZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883785
Record name 1-Pentyn-3-ol, 3-methyl-1-phenyl-
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966-65-0
Record name 3-Methyl-1-phenyl-1-pentyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1966-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentyn-3-ol, 3-methyl-1-phenyl-
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Record name 1-Pentyn-3-ol, 3-methyl-1-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentyn-3-ol, 3-methyl-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenylpent-1-yn-3-ol
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Synthesis routes and methods

Procedure details

Phenylacetylene (500 g, 4.2 mol) was added to a mixture of potassium hydroxide flake (290 g) and toluene (3 L). 2-Butanone (425 g, 5.9 mol) was added over 45 minutes keeping the temperature below 30° C. with periodic cooling and the resulting mixture agitated for 20 h at room temperature. Water (1 L) was added, the toluene solution washed until neutral, the solvent evaporated, and the residue distilled to give 517 g (71% yield) of 3-methyl-1-phenyl-1-pentyn-3-ol; bp 107°-110° C./3 mm; IR (film) 3400, 1150, 1000, 920 cm-1 ; NMR (CDCl3) 1.1 (3H, t), 1.6 (3H, s), 1.8 (2H, q), 2.2 (1H, s), 7.2-7.6 (5.H, m) δ; MS (m/e) 174, 156, 145, 43.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
425 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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